molecular formula C10H14FN B13970942 (S)-1-(3-fluorophenyl)butylamine

(S)-1-(3-fluorophenyl)butylamine

Cat. No.: B13970942
M. Wt: 167.22 g/mol
InChI Key: YVAAOXFAYOJLEF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-fluorophenyl)butylamine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1S)-1-(3-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H14FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m0/s1

InChI Key

YVAAOXFAYOJLEF-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 3 Fluorophenyl Butylamine

Enantioselective Synthesis Approaches

The generation of the single (S)-enantiomer of 1-(3-fluorophenyl)butylamine is paramount for its application in pharmaceuticals. This is primarily achieved through enantioselective synthesis, which can be broadly categorized into asymmetric catalytic reductions and biocatalytic methods.

Asymmetric Catalytic Reductions

Asymmetric catalytic reductions represent a powerful and atom-economical strategy for the synthesis of chiral amines from prochiral precursors such as imines and ketones. dntb.gov.ua These methods utilize a small amount of a chiral catalyst to transfer stereochemical information to the substrate, leading to the desired enantiomer in high excess.

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. wikipedia.org This reaction involves the addition of hydrogen across a double bond (C=N in imines or C=O in ketones) using a chiral transition-metal catalyst. dntb.gov.ua For the synthesis of (S)-1-(3-fluorophenyl)butylamine, this would typically involve the asymmetric hydrogenation of the corresponding N-aryl or N-sulfonyl imine derived from 1-(3-fluorophenyl)butan-1-one (B3252283), or the direct asymmetric hydrogenation of the ketone itself.

While specific examples for the asymmetric hydrogenation of the imine leading to this compound are not prevalent in the literature, the asymmetric hydrogenation of structurally similar ketimines is well-established. For instance, palladium-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines has been shown to produce chiral amines with high enantioselectivity. masterorganicchemistry.com Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are also highly effective for the asymmetric hydrogenation of various imines and ketones. dntb.gov.uaacs.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

A closely related transformation is the asymmetric hydrogenation of the prochiral ketone, 1-(3-fluorophenyl)butan-1-one. The resulting chiral alcohol, (S)-1-(3-fluorophenyl)butan-1-ol, can then be converted to the desired amine via methods such as the Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source. The asymmetric hydrogenation of aromatic ketones is a well-developed field, with numerous chiral catalysts, often based on ruthenium, rhodium, or iridium complexed with chiral ligands like BINAP and its derivatives, capable of providing high yields and enantioselectivities. wikipedia.org

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)
Ru-BINAPAromatic KetonesChiral AlcoholsUp to >99%
Rh-DIPAMPα-Amino KetonesChiral Amino AlcoholsUp to 96%
Ir-Feringa Phosphoramidite (B1245037)Aromatic KetonesChiral AlcoholsUp to 98%

This table presents general data for the asymmetric hydrogenation of aromatic ketones and related compounds, illustrating the potential for high enantioselectivity in the synthesis of the chiral alcohol precursor to this compound.

Asymmetric reductive amination is a highly efficient one-pot procedure for the synthesis of chiral amines directly from a ketone and an amine source. rsc.org This method avoids the isolation of the intermediate imine, which can sometimes be unstable. The reaction is typically catalyzed by a chiral transition-metal complex in the presence of a reducing agent, such as H₂ or a hydride source like formic acid or a silane. rsc.org

For the synthesis of this compound, this would involve the reaction of 1-(3-fluorophenyl)butan-1-one with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a chiral catalyst and a reducing agent. A notable example of a similar transformation is the direct asymmetric reductive amination of p-fluoro-acetophenone with p-methoxyaniline, catalyzed by an iridium complex with a chiral phosphine ligand, which yielded the corresponding chiral amine with 93% ee. This demonstrates the feasibility of achieving high enantioselectivity in the reductive amination of fluorinated aromatic ketones.

Table 2: Example of Asymmetric Reductive Amination of a Fluorinated Ketone

Ketone SubstrateAmineCatalyst SystemReducing AgentProductEnantiomeric Excess (ee)
p-Fluoro-acetophenonep-Methoxyaniline[Ir(COD)Cl]₂ / Chiral Phosphine LigandH₂(-)-N-(4-Methoxyphenyl)-{1-(p-fluoro-phenyl)-ethyl}-amine93%

This data is from a study on a structurally similar substrate and illustrates the potential of asymmetric reductive amination for the synthesis of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For chiral amine synthesis, organocatalytic methods often involve the activation of the substrate through the formation of a chiral intermediate, such as an enamine or an iminium ion. mdpi.com

One potential organocatalytic route to this compound involves the asymmetric reduction of an imine derived from 1-(3-fluorophenyl)butan-1-one. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can catalyze the asymmetric transfer hydrogenation of imines using a Hantzsch ester as the hydride source. This approach has been successfully applied to a wide range of imines, affording chiral amines with high enantioselectivities.

Another innovative organocatalytic strategy involves the asymmetric functionalization of carbonyl compounds. For instance, the development of highly enantioselective α-fluorination of ketones using primary amine catalysts derived from Cinchona alkaloids allows for the direct and asymmetric installation of a fluorine atom. princeton.edu While not a direct route to the target amine, this methodology provides access to chiral fluorinated building blocks that could be further elaborated to this compound.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral amines, enzymatic resolution and asymmetric synthesis are two prominent strategies.

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted.

Lipase-mediated Resolution: Lipases are a class of enzymes that catalyze the hydrolysis of esters or, in the reverse reaction, the formation of esters. nih.gov In a kinetic resolution of racemic 1-(3-fluorophenyl)butylamine, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity (E-value). For example, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for the resolution of chiral amines and alcohols. nih.govresearchgate.net The successful resolution of various aromatic and fluorinated alcohols and amines using lipases suggests that this method would be applicable to the synthesis of this compound. nih.govd-nb.info

Table 3: Representative Lipase-Mediated Kinetic Resolutions of Chiral Alcohols and Amines

SubstrateEnzymeAcyl DonorProductEnantiomeric Excess (ee)
Racemic 1-PhenylethanolCandida antarctica Lipase BVinyl Acetate (B1210297)(R)-1-Phenylethyl acetate / (S)-1-Phenylethanol>99%
Racemic 1-Phenyl-2-propylaminePseudomonas cepacia LipaseEthyl Acetate(R)-N-Acetyl-1-phenyl-2-propylamine / (S)-1-Phenyl-2-propylamine>95%

This table provides examples of lipase-mediated resolutions of structurally related compounds, indicating the potential for resolving racemic 1-(3-fluorophenyl)butylamine.

Transaminase-mediated Asymmetric Synthesis: Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. unt.edu This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. To produce this compound, an (S)-selective transaminase would be used to convert 1-(3-fluorophenyl)butan-1-one into the desired amine. The reaction typically uses a cheap and readily available amino donor, such as isopropylamine, and the equilibrium can be driven towards the product by removing the ketone byproduct (acetone).

Engineered transaminases with improved substrate scope, stability, and stereoselectivity are now commercially available, making this a highly attractive method for industrial-scale synthesis of chiral amines. For instance, an engineered transaminase has been developed for the synthesis of (S)-3-(1-aminoethyl)-phenol from 3-hydroxyacetophenone, a substrate structurally similar to the precursor of the target molecule, with high conversion and enantiomeric excess.

Table 4: Example of Transaminase-Catalyzed Asymmetric Synthesis

Ketone SubstrateEnzymeAmino DonorProductEnantiomeric Excess (ee)
3-HydroxyacetophenoneEngineered (S)-TransaminaseIsopropylamine(S)-3-(1-Aminoethyl)-phenol>99%

This data for a structurally related substrate highlights the potential of transaminases for the direct asymmetric synthesis of this compound.

Asymmetric Amination via Dehydrogenases

The direct asymmetric reductive amination of a prochiral ketone is a highly atom-economical and environmentally benign route to chiral amines. nih.gov Engineered NAD(P)H-dependent dehydrogenases, particularly amine dehydrogenases (AmDHs), have emerged as powerful biocatalysts for this transformation. nih.govwhiterose.ac.uk These enzymes catalyze the conversion of a ketone to a chiral amine in a single step, using ammonia as the amine source. manchester.ac.uk

The process begins with the enzyme facilitating the condensation of the ketone substrate, 1-(3-fluorophenyl)butan-1-one, with ammonia to form a prochiral imine intermediate within the active site. Subsequently, the enzyme directs the stereoselective reduction of this imine, using a cofactor such as NADH or NADPH, to produce the desired (S)-enantiomer of the amine with high optical purity. nih.gov

Significant research has focused on engineering AmDHs to broaden their substrate scope and enhance their activity towards bulky ketones, which are often challenging substrates for natural enzymes. whiterose.ac.uknih.gov Directed evolution and rational design strategies have been employed to modify the enzyme's active site, improving the acceptance of various alkyl aryl ketones and enhancing enantioselectivity. nih.gov For instance, the engineering of an AmDH from Jeotgalicoccus aerolatus has been reported to achieve excellent conversions (up to 99%) and enantioselectivities (up to 99% ee) for a range of alkyl (hetero)aryl ketones. nih.gov While direct application on 1-(3-fluorophenyl)butan-1-one is not explicitly detailed in the provided sources, the successful amination of structurally similar ketones underscores the potential of this methodology.

Table 1: Examples of Ketone Reductive Amination by Engineered Dehydrogenases

Ketone SubstrateEnzyme TypeAmine ProductConversion/ee
Alkyl (Hetero)Aryl KetonesEngineered AmDHChiral α-(hetero)aryl primary aminesup to 99% conversion, >99% ee
CyclohexanoneNative AmDHCyclohexylamineHigh Activity
PhenylacetoneEngineered pheDHAmphetamineHigh Specificity
4-phenyl-2-butanoneEngineered pheDH1-methyl-3-phenylpropylamineHigh Specificity

This table illustrates the general capability of dehydrogenases for asymmetric amination of various ketones. Data sourced from multiple studies on engineered dehydrogenases. whiterose.ac.uknih.govamazonaws.com

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliary-controlled synthesis is a classical and robust strategy for establishing stereocenters. wikipedia.orgsigmaaldrich.com This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing this compound, the process would typically involve the following steps:

Imine Formation: The precursor ketone, 1-(3-fluorophenyl)butan-1-one, is condensed with a chiral amine auxiliary to form a chiral imine or a related C=N bond-containing intermediate, such as an N-sulfinyl imine. osi.lv

Diastereoselective Reduction: The C=N double bond of this intermediate is then reduced. The steric and electronic properties of the chiral auxiliary block one face of the double bond, forcing the reducing agent to attack from the less hindered face. This results in the formation of one diastereomer of the product in preference to the other.

Auxiliary Removal: The final step is the cleavage of the bond connecting the chiral auxiliary to the amine, yielding the enantiomerically enriched this compound.

Commonly used chiral auxiliaries for amine synthesis include derivatives of amino alcohols like pseudoephedrine and phenylglycinol, or sulfinamides such as tert-butanesulfinamide (Ellman's auxiliary). osi.lvnih.gov N-tert-butanesulfinyl imines are particularly effective as they are stable and highly directing in reduction reactions, providing access to a wide range of chiral amines with excellent stereoselectivity. osi.lv

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical Application
Evans' OxazolidinonesAsymmetric alkylations, aldol (B89426) reactions
Pseudoephedrine/PseudoephenamineAsymmetric alkylation to form chiral acids, ketones
(R)- and (S)-tert-Butanesulfinamide (Ellman's Auxiliary)Synthesis of chiral amines via reduction of N-sulfinyl imines
SAMP/RAMPAsymmetric alkylation of aldehydes and ketones
8-PhenylmentholAsymmetric Diels-Alder reactions

This table lists several well-established chiral auxiliaries and their primary use in asymmetric synthesis. wikipedia.orgnih.gov

Kinetic and Dynamic Kinetic Resolution Strategies

Resolution strategies are employed to separate enantiomers from a racemic mixture. While standard kinetic resolution (KR) is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution step with in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of a single, pure enantiomer. mdpi.comnih.gov

For the production of this compound, a DKR process would involve a racemic mixture of 1-(3-fluorophenyl)butylamine as the starting material. The key components of the reaction are:

A Biocatalyst: A lipase, such as Novozym-435 (Candida antarctica Lipase B), is commonly used to selectively acylate one of the enantiomers. organic-chemistry.orgnih.gov For instance, the lipase could be chosen to preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

A Racemization Catalyst: A metal catalyst is used to continuously racemize the unreacted enantiomer in the reaction mixture. Palladium nanoparticles supported on various materials (e.g., Pd/AlO(OH) or Pd-AmP-MCF) have proven to be highly effective for racemizing primary amines under conditions compatible with the enzyme. nih.govorganic-chemistry.orgnih.gov

An Acyl Donor: An acylating agent, such as ethyl acetate or ethyl methoxyacetate, serves as the substrate for the lipase. nih.govorganic-chemistry.org

In this system, the lipase selectively acylates the (R)-amine. The remaining (S)-amine is the desired product. Simultaneously, the palladium catalyst converts the newly formed (R)-amide back into the racemic amine, which re-enters the cycle. This continuous process channels the entire racemic starting material into the single desired (S)-enantiomer (or its acylated precursor, depending on which enantiomer the lipase acts upon). organic-chemistry.org This strategy has been successfully applied to a variety of benzylic and aliphatic primary amines, achieving high yields (85–99%) and excellent enantiomeric excesses (97–99%). organic-chemistry.org

Table 3: Comparison of Kinetic Resolution vs. Dynamic Kinetic Resolution

FeatureKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Principle One enantiomer reacts faster, allowing separation.One enantiomer reacts faster while the other is racemized.
Maximum Yield 50%100%
Catalysts Typically one (e.g., an enzyme).Two compatible catalysts (e.g., enzyme + metal catalyst).
Outcome One enantiomer of product + unreacted opposite enantiomer.A single enantiomer of the product.

Precursor Synthesis and Intermediate Transformations

The primary precursor for most synthetic routes to this compound is the corresponding ketone, 1-(3-fluorophenyl)butan-1-one. The synthesis of such fluorinated aromatic ketones can be achieved through several established methods.

A common and direct approach is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In this case, fluorobenzene (B45895) would be acylated with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(3-fluorophenyl)butan-1-one. The regioselectivity (ortho, meta, para) of the acylation is influenced by the directing effect of the fluorine substituent and the reaction conditions.

Alternative strategies for synthesizing fluorinated ketones often involve building the carbon skeleton first, followed by fluorination, or using fluorinated building blocks. For example, methods like the Claisen condensation can be used to produce fluorinated β-diketones, which are versatile intermediates. sapub.orgresearchgate.net Although not a direct route to the target ketone, these methods highlight the variety of approaches available for creating fluorinated carbonyl compounds. Electrophilic fluorinating agents like Selectfluor® are also used to introduce fluorine atoms onto ketone scaffolds, though this is more common for α-fluorination. sapub.orgresearchgate.net

Imines are critical intermediates in many amine syntheses. psu.edu The stereoselective formation of imines, or more commonly, the stereoselective reduction of prochiral imines, is a key step in producing chiral amines. researchgate.netacs.org

For the synthesis of this compound, the precursor ketone, 1-(3-fluorophenyl)butan-1-one, is first converted into an imine. This can be achieved by reacting the ketone with ammonia. The resulting prochiral imine, 1-(3-fluorophenyl)butylideneamine, can then be reduced enantioselectively. Asymmetric hydrogenation using transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) paired with chiral phosphine ligands is a powerful method for this reduction, capable of producing chiral amines with high enantiomeric excess. acs.orgrsc.org

Alternatively, as mentioned in the chiral auxiliary section (2.1.3), the ketone can be reacted with a chiral amine to form a chiral imine intermediate. A prominent example is the use of Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide. osi.lv Reaction of 1-(3-fluorophenyl)butan-1-one with (S)-tert-butanesulfinamide would produce an N-sulfinyl ketimine. This intermediate is then reduced with a non-chiral reducing agent (e.g., sodium borohydride). The chiral sulfinyl group effectively directs the hydride attack to one face of the C=N bond, leading to high diastereoselectivity. Subsequent acidic hydrolysis easily removes the auxiliary to afford the desired chiral primary amine. osi.lv This approach is widely used due to its operational simplicity and high stereocontrol.

Chemical Reactivity and Derivatization Pathways of S 1 3 Fluorophenyl Butylamine

Reactions Involving the Amine Functionality

The primary amine group of (S)-1-(3-fluorophenyl)butylamine is a versatile nucleophile, readily participating in a variety of chemical transformations.

Formation of Amides, Carbamates, and Ureas

Amides:

The formation of amides is a fundamental reaction of primary amines. This compound can be readily acylated to form a wide range of amide derivatives. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride (B1165640), or by using a coupling agent to facilitate the reaction with a carboxylic acid. thieme.comlibretexts.org The choice of reagent can influence the reaction conditions and efficiency. For instance, acyl chlorides are highly reactive and often used for amide synthesis. scribd.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

A variety of coupling reagents can be employed for amide bond formation, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU). scribd.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbamates:

Carbamates are another important class of derivatives that can be synthesized from this compound. These compounds are typically formed by the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). kiku.dkorganic-chemistry.org The reaction introduces a carbamate (B1207046) protecting group, which can be useful in multi-step syntheses. kiku.dk Alternatively, carbamates can be prepared through the reaction of the amine with an isocyanate generated in situ from a carboxylic acid via a Curtius rearrangement. organic-chemistry.org Recent methods also describe the synthesis of carbamates from Boc-protected amines. nih.gov

Ureas:

Urea (B33335) derivatives of this compound can be prepared through several synthetic routes. A common method involves the reaction of the amine with an isocyanate. nih.govorganic-chemistry.org Unsymmetrical ureas can be synthesized by reacting the amine with an in situ generated isocyanate from another amine. organic-chemistry.orgbiointerfaceresearch.com Another approach involves the use of phosgene (B1210022) or its equivalents, which react with amines to form isocyanate intermediates that can then react with another amine to yield the urea product. nih.gov One-pot syntheses using carbonylimidazolide in water have also been developed for the efficient preparation of ureas. biointerfaceresearch.com

Table 1: Examples of Reagents for the Formation of Amides, Carbamates, and Ureas
DerivativeReagent TypeSpecific ExamplesReference
AmidesAcyl HalidesAcetyl chloride, Benzoyl chloride libretexts.org
Acid AnhydridesAcetic anhydride, Trifluoroacetic anhydride libretexts.org
Coupling ReagentsDCC, EDC, PyBOP, HBTU scribd.com
CarbamatesChloroformatesBenzyl chloroformate (Cbz-Cl), Ethyl chloroformate kiku.dk
DicarbonatesDi-tert-butyl dicarbonate (Boc)₂O organic-chemistry.org
UreasIsocyanatesPhenyl isocyanate, Methyl isocyanate nih.govorganic-chemistry.org
Phosgene EquivalentsTriphosgene, Carbonyldiimidazole (CDI) nih.govbiointerfaceresearch.com

Imine Formation and Subsequent Transformations

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Imines are valuable synthetic intermediates that can undergo a variety of subsequent transformations:

Reduction to Secondary Amines: Imines can be readily reduced to the corresponding secondary amines using reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds.

Addition of Nucleophiles: The electrophilic carbon of the imine double bond can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or cyanide, to form new carbon-carbon or carbon-cyanide bonds. This allows for the elaboration of the carbon skeleton.

Cycloaddition Reactions: Imines can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form heterocyclic compounds.

Nucleophilic Reactivity in Advanced Synthetic Protocols

The nucleophilic nature of the amine in this compound makes it a suitable substrate for various advanced synthetic protocols. These reactions often involve the formation of carbon-nitrogen bonds under specific catalytic conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines from aryl halides or triflates. This compound can act as the amine component in this reaction, coupling with a variety of aryl partners to generate more complex diarylamine structures.

Aza-Michael Addition: The amine can act as a nucleophile in aza-Michael additions, reacting with α,β-unsaturated carbonyl compounds to form β-amino carbonyl derivatives. This reaction is a key method for the construction of nitrogen-containing molecules.

Mannich Reaction: In the Mannich reaction, this compound can react with a non-enolizable aldehyde and a compound containing an acidic proton (such as a ketone) to form a β-amino-carbonyl compound, known as a Mannich base.

Reactions Involving the Fluorophenyl Moiety

The fluorophenyl ring of this compound can also undergo chemical transformations, although it is generally less reactive than the amine functionality.

Electrophilic Aromatic Substitution Studies

The fluorine atom on the phenyl ring is a deactivating group but an ortho-, para-director for electrophilic aromatic substitution. The butylamine (B146782) side chain is also a deactivating group due to the electron-withdrawing inductive effect of the protonated amine under acidic conditions. Therefore, electrophilic substitution on the fluorophenyl ring of this compound is generally challenging and requires harsh reaction conditions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions are often difficult on deactivated rings.

The position of substitution will be directed by the existing fluorine atom and the butylamine side chain.

Cross-Coupling Reactions for Structural Diversification

The fluorophenyl moiety can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, leading to significant structural diversification.

Suzuki Coupling: The fluorophenyl ring can be converted to a boronic acid or boronic ester derivative, which can then participate in a palladium-catalyzed Suzuki coupling with aryl or vinyl halides/triflates.

Stille Coupling: An organotin derivative of the fluorophenyl ring can undergo palladium-catalyzed coupling with organic halides or triflates.

Heck Reaction: The fluorophenyl ring, if appropriately functionalized with a halide, can react with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond.

Sonogashira Coupling: A palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide can be employed if the fluorophenyl ring is functionalized with a halide.

Buchwald-Hartwig Amination: As mentioned earlier, if the fluorophenyl ring is functionalized with a halide, it can undergo cross-coupling with another amine.

Table 2: Summary of Cross-Coupling Reactions for Structural Diversification
ReactionCoupling PartnersCatalystBond Formed
Suzuki CouplingOrganoboron Reagent + Organic Halide/TriflatePalladiumC-C
Stille CouplingOrganotin Reagent + Organic Halide/TriflatePalladiumC-C
Heck ReactionAlkene + Organic Halide/TriflatePalladiumC-C
Sonogashira CouplingTerminal Alkyne + Organic Halide/TriflatePalladium/CopperC-C (alkyne)
Buchwald-Hartwig AminationAmine + Organic Halide/TriflatePalladiumC-N

Derivatization for Stereochemical Analysis in Research Contexts

In the stereochemical analysis of chiral primary amines such as this compound, derivatization with a chiral derivatizing agent (CDA) is a fundamental and widely employed strategy. This process converts a pair of enantiomers into a pair of diastereomers. Since diastereomers possess different physical and chemical properties, they can be separated and quantified using standard achiral analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. udel.edunih.gov The primary goal is to achieve sufficient separation of the signals (either chromatographic peaks or NMR resonances) corresponding to each diastereomer, which in turn allows for the accurate determination of the enantiomeric purity or absolute configuration of the original amine. udel.eduacs.org

The reaction involves forming a covalent bond between the amine and the CDA, which must itself be enantiomerically pure. udel.edu The choice of CDA is critical and is often dictated by the analytical technique to be used. For instance, agents that introduce a chromophore or fluorophore are ideal for HPLC with UV or fluorescence detection, as they enhance sensitivity. thermofisher.com

A cornerstone in the field is the use of α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, and its corresponding acid chloride (MTPA-Cl). acs.orgresearchgate.net Reaction of a chiral amine with, for example, (R)-MTPA-Cl yields a diastereomeric amide. acs.org The resulting diastereomers can then be analyzed by ¹H or ¹⁹F NMR spectroscopy. researchgate.net The differing chemical environments of the protons and fluorine atoms in the two diastereomers lead to distinct chemical shifts, allowing for their quantification. udel.eduresearchgate.net For this analysis to accurately reflect the initial enantiomeric ratio, the derivatization reaction must proceed to completion to avoid potential kinetic resolution, where one enantiomer reacts faster than the other, which would skew the results. udel.edu

Beyond NMR-based methods, derivatization is crucial for chromatographic separations. The conversion of enantiomers into diastereomers enables their resolution on common, less expensive achiral stationary phases. researchgate.net A variety of CDAs have been developed for this purpose, often tailored to react specifically with primary and secondary amines. Reagents like o-phthalaldehyde (B127526) (OPA), when used in conjunction with a chiral thiol such as N-acetyl-L-cysteine (NAC), can form fluorescent diastereomeric isoindolone derivatives that are readily separable by reversed-phase HPLC. nih.govresearchgate.net Other notable CDAs for amines include 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's reagent) and agents containing the nitrobenzoxadiazole (NBD) fluorophore. researchgate.netyakhak.orgresearchgate.net The selection of the CDA and the chromatographic conditions, including the mobile phase composition, are optimized to maximize the separation factor (α) and resolution (Rs) between the diastereomeric peaks. yakhak.orgmdpi.com

The table below summarizes various chiral derivatizing agents used for the analysis of primary amines, the typical analytical methods employed, and the principles of separation.

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DerivativeAnalytical Technique(s)Principle of Analysis
Mosher's Acid Chloride (MTPA-Cl) Primary AmineDiastereomeric AmideNMR Spectroscopy (¹H, ¹⁹F)Different chemical shifts for nuclei in the diastereomeric environment allow for quantification. udel.eduresearchgate.net
o-Phthalaldehyde (OPA) / Chiral Thiol Primary AmineDiastereomeric IsoindoloneHPLC with Fluorescence DetectionChromatographic separation of fluorescent diastereomers on an achiral column. nih.govresearchgate.net
Marfey's Reagent (FDAA) Primary AmineDiastereomeric AmideHPLC with UV DetectionChromatographic separation of UV-active diastereomers on an achiral column. nih.gov
NBD-containing Reagents (e.g., NBD-Pro) Primary AmineDiastereomeric AmideHPLC with Fluorescence DetectionChromatographic separation of fluorescent diastereomers on an achiral column. researchgate.netresearchgate.net
(1S)-(+)-10-Camphorsulfonyl Chloride Primary AmineDiastereomeric SulfonamideNMR Spectroscopy, HPLCAnalysis of distinct signals in NMR or chromatographic separation of diastereomers. researchgate.net

This derivatization strategy is not only for determining enantiomeric excess but also for assigning the absolute configuration of the chiral center. acs.org By using a CDA of a known absolute configuration, such as (R)-Mosher's acid chloride, and analyzing the resulting NMR spectra according to established models (the Mosher model), one can deduce the absolute configuration of the original amine. acs.orgresearchgate.net This makes derivatization an indispensable tool in stereochemical research.

Applications of S 1 3 Fluorophenyl Butylamine in Asymmetric Organic Synthesis

Role as a Chiral Building Block

Chiral amines are invaluable as building blocks in the synthesis of enantiomerically pure molecules, particularly for pharmaceuticals and agrochemicals. The stereocenter of the amine can be incorporated into the final product, defining its three-dimensional structure, which is often crucial for its biological activity.

Synthesis of Complex Chiral Molecules

(S)-1-(3-fluorophenyl)butylamine possesses a stereogenic center at the carbon atom bearing the amino group. This inherent chirality makes it a prospective starting material or intermediate for the synthesis of more complex chiral molecules. In such a role, the amine functionality can be transformed into other functional groups, or the entire butylamine (B146782) fragment can be integrated into a larger molecular architecture. The presence of the 3-fluorophenyl group can also influence the molecule's electronic properties and its interactions with biological targets.

Precursor for Chiral Ligand and Catalyst Development

A significant application of chiral amines is in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Design of Phosphine (B1218219), Phosphoramidite (B1245037), and Other Chiral Ligands

The primary amine group of this compound is a versatile handle for the synthesis of various types of chiral ligands. For example, it can be reacted with chlorophosphines to form chiral phosphine ligands or with phosphorus trichloride (B1173362) and subsequently an alcohol to generate phosphoramidite ligands. The stereochemistry of the resulting ligand would be derived from the (S)-configuration of the parent amine.

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypeGeneral Synthetic RoutePotential Application
Chiral PhosphineReaction with R₂PClAsymmetric hydrogenation, cross-coupling reactions
Chiral PhosphoramiditeReaction with PCl₃ followed by a diol and then the amineAsymmetric conjugate addition, allylic alkylation
Chiral Schiff BaseCondensation with a chiral aldehydeAsymmetric epoxidation, cyclopropanation

Application in Transition Metal-Catalyzed Asymmetric Reactions

Once incorporated into a ligand, the chiral moiety originating from this compound could be employed in a variety of transition metal-catalyzed asymmetric reactions. The specific nature of the ligand and the metal center would determine the types of transformations that could be effectively catalyzed. Examples of such reactions include asymmetric hydrogenation, where a prochiral olefin is converted into a chiral alkane with high enantioselectivity, and asymmetric cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds with stereocontrol. The fluorine atom on the phenyl ring could also play a role in modulating the electronic properties of the catalyst, potentially influencing its reactivity and selectivity.

Diastereoselective Synthesis Leveraging Substrate or Catalyst Control

In diastereoselective synthesis, the goal is to selectively form one diastereomer over others. This compound could be utilized in two primary ways to achieve this.

First, as a chiral auxiliary, the amine could be temporarily attached to a prochiral substrate. The inherent chirality of the amine would then direct subsequent chemical transformations on the substrate, leading to the preferential formation of one diastereomer. After the desired stereochemistry is established, the chiral auxiliary can be cleaved from the molecule.

Second, when used as a precursor to a chiral catalyst, the catalyst itself can control the diastereoselectivity of a reaction between two prochiral or chiral reactants. The chiral environment created by the ligand derived from this compound would favor the transition state leading to a specific diastereomeric product.

Theoretical and Computational Investigations on S 1 3 Fluorophenyl Butylamine and Its Derivatives

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and stability of (S)-1-(3-fluorophenyl)butylamine are governed by a combination of steric and stereoelectronic effects. Conformational analysis focuses on identifying the molecule's most stable spatial arrangements (conformers) by examining the rotation around its single bonds, primarily the C-C bond between the phenyl ring and the chiral center, and the C-N bond of the butylamine (B146782) chain.

Stereoelectronic effects arise from the interaction of electron orbitals, which depend on the molecule's geometry. These are not merely a combination of steric and electronic influences but are specific, stabilizing interactions that occur when orbitals are correctly aligned. A key stabilizing interaction in alkylamines is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital (the donor) to an adjacent empty antibonding orbital (the acceptor). For this compound, significant interactions include those between the C-H bonding orbitals and the C-N antibonding orbital (σ_C-H_ → σ*C-N), and vice versa. The relative orientation of these orbitals in different conformers dictates the degree of stabilization.

The fluorine substituent on the phenyl ring also introduces notable stereoelectronic effects. The highly electronegative fluorine atom influences the electronic distribution within the aromatic ring. Furthermore, stabilizing anomeric-like interactions, such as the delocalization of a fluorine lone pair into an adjacent antibonding C-C orbital (n_F_ → σ*C-C), can impact the rotational barrier and conformational preference of the fluorophenyl group. Computational models can quantify the stabilization energy provided by these individual interactions through methods like Natural Bond Orbital (NBO) analysis.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, energies, and other electronic characteristics. For this compound, a common approach involves using a hybrid functional, such as B3LYP, with a basis set like 6-31G(d,p) to perform geometry optimization and subsequent electronic structure analysis.

DFT calculations provide a detailed picture of the electronic landscape of this compound.

Optimized Geometry: The starting point of the analysis is to find the lowest energy structure of the molecule. This geometry optimization provides precise predictions of bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. For an amine like this, the HOMO is typically localized on the nitrogen atom's lone pair and the π-system of the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the antibonding orbitals of the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), such as the area around the nitrogen atom, and electron-poor regions (positive potential), like the amine hydrogens. This map is invaluable for predicting sites of non-covalent interactions.

Atomic Charges: NBO or Mulliken charge analysis distributes the total electronic charge among the individual atoms, quantifying the effects of electronegative atoms like fluorine and nitrogen.

The table below presents hypothetical DFT-calculated parameters for this compound, illustrating typical outputs from such a study.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment2.1 Debye
NBO Charge on Nitrogen (N)-0.85 e
NBO Charge on Fluorine (F)-0.45 e

The electronic parameters derived from DFT calculations are used to predict how this compound will behave in chemical reactions.

Site of Reactivity: The MEP map and calculated atomic charges clearly indicate that the lone pair of the primary amine's nitrogen atom is the most nucleophilic site, making it the most probable location for reactions with electrophiles (e.g., acylation or alkylation).

Fukui Functions: This more advanced analysis helps to predict the most likely sites for nucleophilic, electrophilic, and radical attack with greater precision, corroborating the information from FMO and MEP analysis.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of chiral amines. A primary route to this compound is the asymmetric reductive amination of 1-(3-fluorophenyl)butan-1-one (B3252283). This process involves two main stages: the formation of an imine intermediate followed by its reduction.

DFT calculations can model the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states (TS), and products. A transition state is the highest energy point along the reaction pathway and its structure is critical for determining the reaction rate and selectivity.

For the asymmetric reduction step, computational analysis can compare different pathways for the hydride reagent to attack the C=N double bond of the imine. The difference in the activation energy (the energy of the transition state relative to the reactants) between the two possible transition states—one leading to the (S)-enantiomer and the other to the (R)-enantiomer—determines the enantioselectivity of the reaction. The pathway with the lower activation energy will be favored, leading to the major product.

The following table provides a hypothetical energy profile for the rate-determining hydride attack step in the synthesis of this compound.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsImine + Hydride Reagent0.0
TS (pro-S)Transition state leading to (S)-amine+12.5
TS (pro-R)Transition state leading to (R)-amine+14.8
ProductThis compound-25.0

This data illustrates that the transition state leading to the (S)-product is 2.3 kcal/mol lower in energy than the one leading to the (R)-product, which would result in the preferential formation of the desired (S)-enantiomer.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting how a molecule like this compound, or more commonly a larger derivative synthesized from it, might interact with a biological target such as an enzyme active site.

The simulation places the ligand into the binding site of the protein in numerous possible conformations and uses a scoring function to estimate the binding affinity for each pose. The results are typically reported as a binding energy or docking score, where a more negative value indicates a more favorable and stable interaction.

Beyond just the score, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For a derivative of this compound, these could include:

Hydrogen Bonds: The amine group or other polar functional groups can act as hydrogen bond donors or acceptors with polar amino acid residues (e.g., Aspartate, Serine, Glutamine).

Hydrophobic Interactions: The fluorophenyl ring and butyl chain can form favorable interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: The aromatic phenyl ring can stack with the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan.

This analysis provides a structural hypothesis for the molecule's interaction at an atomic level, guiding further investigation. It is important to note that these simulations predict binding potential and mode, not direct clinical or physiological outcomes.

The table below shows hypothetical docking results for a derivative of this compound against a target protein.

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Amide of this compound-8.5Asp-120Hydrogen Bond (H-donor)
Tyr-250π-π Stacking
Leu-85, Val-90Hydrophobic

Advanced Analytical Methodologies for Research Characterization of Stereochemical Integrity

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are the cornerstone for determining the enantiomeric excess (ee) of chiral compounds like (S)-1-(3-fluorophenyl)butylamine. uma.es High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods for separating enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary method for the enantioseparation of chiral pharmaceuticals. nih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation. sigmaaldrich.com For primary amines such as 1-phenylalkylamines, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are often employed. nih.gov The separation can be optimized by adjusting the mobile phase composition, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) and polar organic modes. sigmaaldrich.comhplc.eu The use of immobilized polysaccharide-based CSPs offers the advantage of broad solvent compatibility. nih.gov

A typical HPLC analysis for determining the enantiomeric excess of a sample containing this compound would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The chromatogram would ideally show two separated peaks corresponding to the (S) and (R)-enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral Gas Chromatography (GC):

Chiral GC is another effective technique for separating enantiomers, particularly for volatile compounds. gcms.cz For amines like 1-phenylalkylamines, derivatization is often necessary to improve their volatility and chromatographic behavior. wiley.comsigmaaldrich.com A common approach is the conversion of the amine to its trifluoroacetyl (TFA) derivative. wiley.com

The separation is achieved using a capillary column coated with a chiral stationary phase, often a substituted cyclodextrin (B1172386) derivative. gcms.czwiley.com The choice of the specific cyclodextrin and its substituents can significantly influence the separation efficiency. wiley.com Similar to HPLC, the enantiomeric excess is determined by comparing the peak areas of the separated enantiomers. Studies have shown that for halogen-substituted 1-phenylalkylamines, the separation of enantiomers can be temperature-sensitive, with better resolution often achieved at lower temperatures. wiley.com

Table 1: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Excess Determination

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. sigmaaldrich.comDifferential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. gcms.cz
Analytes Wide range of non-volatile and thermally labile compounds. nih.govVolatile and thermally stable compounds, often requiring derivatization. sigmaaldrich.com
Stationary Phases Polysaccharide derivatives (cellulose, amylose), macrocyclic antibiotics, Pirkle-type, etc. nih.govCyclodextrin derivatives, chiral polysiloxanes. gcms.czwiley.com
Derivatization Often not required.Frequently necessary to increase volatility and improve peak shape. wiley.com
Sensitivity Generally high, depending on the detector.Typically very high, especially with detectors like Flame Ionization Detector (FID). wiley.com

Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiral NMR, CD Spectroscopy)

While chromatographic methods excel at quantifying enantiomeric excess, spectroscopic techniques are invaluable for assigning the absolute configuration of a chiral center.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, in the presence of a chiral auxiliary, can be used to distinguish between enantiomers. The principle involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). These diastereomers will have different NMR spectra, allowing for their differentiation and quantification. mdpi.com

For amines, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs. mdpi.com The resulting diastereomeric amides exhibit distinct chemical shifts, particularly for protons and carbons near the stereocenter. ¹H NMR and ¹⁹F NMR are often used for this purpose. bath.ac.uk Another approach involves the use of chiral aldehydes, such as (S)-citronellal, to form diastereomeric imines, which can be analyzed by ¹H and ¹³C NMR. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is particularly useful for determining the secondary structure of proteins and can also be applied to small molecules to provide information about their absolute configuration. mdpi.comnih.gov

An enantiomer will produce a characteristic CD spectrum with positive and/or negative bands at specific wavelengths. Its mirror image will produce a spectrum that is a mirror image of the first. By comparing the experimentally obtained CD spectrum of this compound with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the stereochemistry can be assigned. It is important to note that the presence of achiral substances that absorb in the same region can interfere with the CD measurement. researchgate.net

Derivatization Strategies for Enhanced Analytical Resolution (e.g., Marfey's Reagent)

Derivatization plays a crucial role in the chiral analysis of amines, not only for GC but also for enhancing the resolution and detectability in HPLC and NMR.

Marfey's Reagent:

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a well-established chiral derivatizing agent for the analysis of primary and secondary amines. thermofisher.comresearchgate.netnih.govresearchgate.net The reagent reacts with the amine to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. researchgate.netnih.gov The dinitrophenyl group provides a strong chromophore, facilitating detection by UV-Vis spectrophotometry at around 340 nm. researchgate.net

The elution order of the diastereomers is generally predictable, with the L-D diastereomer (formed from L-FDAA and a D-amine) typically eluting before the L-L diastereomer. This allows for the assignment of the absolute configuration of the amine by comparing the retention time of its derivative with that of a known standard. researchgate.net Different variants of Marfey's reagent, with other L-amino acids, can also be used to optimize the separation. researchgate.net

The reaction of this compound with Marfey's reagent would yield a diastereomer that can be analyzed by HPLC-UV to determine the enantiomeric purity.

Other Derivatization Reagents:

Besides Marfey's reagent, other chiral derivatizing agents are available for amines. These include N-(trifluoroacetyl)prolyl chloride (TPC) and N-(heptafluorobutyryl)prolyl chloride (HFBPrCl), which are particularly useful for GC analysis. mdpi.com The choice of derivatizing agent depends on the specific analytical technique being used and the structure of the amine. For instance, the reaction of chiral amines with (S,S)-N-trifluoroacetylproline anhydride (B1165640) has been studied for GC analysis, though care must be taken to avoid racemization of the reagent. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes. This evolution directly impacts the synthesis of chiral amines like (S)-1-(3-fluorophenyl)butylamine, moving away from classical methods that are often inefficient and generate considerable waste. ukri.orgresearchgate.net Future research is centered on developing synthetic routes that are not only economically viable but also environmentally benign.

A primary focus is the transition from traditional batch processing to continuous flow manufacturing. ukri.org Flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. The development of laboratory-scale continuous flow reactors, capable of handling multiphasic systems (solids, liquids, and gases), is a critical step in evaluating and optimizing new chemistries for industrial production. ukri.org These methodologies facilitate the rapid screening of reaction conditions and catalysts, accelerating the development of efficient processes. ukri.org The overarching goal is to reduce waste and lower production costs, making the synthesis of high-value chiral amines more sustainable. ukri.org This involves creating innovative catalytic technologies that can be integrated into a continuous production supply chain, addressing the market need for complex chiral materials required in advanced manufacturing. ukri.org

Exploration of New Catalytic Systems and Biocatalytic Enzymes

The quest for high enantioselectivity in chiral amine synthesis is a major driver of innovation in catalysis. Research is advancing on two parallel fronts: transition metal catalysis and biocatalysis.

Transition Metal Catalysis: The design and synthesis of novel chiral ligands are central to developing highly active and selective metal catalysts. nih.gov Significant progress has been made with modular chiral ligands such as phosphino-oxazolines and N-heterocyclic carbenes, which can be fine-tuned for specific transformations. nih.gov Iridium, palladium, and rhodium complexes featuring these advanced ligands have demonstrated outstanding activity in the asymmetric hydrogenation of imines, a key step in many chiral amine syntheses. nih.gov Future work will continue to explore new metal-ligand combinations to catalyze a broader range of reactions, including reductive amination and hydroamination, with even greater efficiency and enantioselectivity. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative to chemical catalysts, operating under mild conditions and often with exquisite stereocontrol. researchgate.netmdpi.com The portfolio of biocatalytic processes for preparing chiral amines has grown significantly, with several enzyme classes being actively explored and engineered. mdpi.com

Enzyme ClassCatalytic FunctionKey Features & Research Directions
Transaminases (TAs/ATAs) Catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine. acs.orgExtensive protein engineering has expanded their substrate scope to include bulky and complex molecules. nih.gov Future research focuses on their use in multi-enzyme cascade reactions to build molecular complexity efficiently. acs.org
Imine Reductases (IREDs) Catalyze the asymmetric reduction of imines to the corresponding chiral amines, often using NADPH as a cofactor. nih.govA relatively new class of enzymes, with subclasses like reductive aminases (RedAms) capable of direct reductive amination of ketones. nih.gov Engineering efforts aim to improve stability and activity for industrial-scale synthesis. mdpi.comtapi.com
Amine Dehydrogenases (AmDHs) Catalyze the reductive amination of aldehydes or ketones using ammonia (B1221849) as the amine source. nih.govEnzyme engineering has been used to alter the substrate specificity of existing dehydrogenases (e.g., from amino acid synthesis) to create effective AmDHs for chiral amine production. nih.gov
Monoamine Oxidases (MAOs) Used in the deracemization of racemic amines through the selective oxidation of one enantiomer.Can be paired with a reducing agent or another enzyme to convert the intermediate imine into the desired amine enantiomer.
Pictet-Spenglerases Catalyze the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a common scaffold in alkaloids. mdpi.comProvides fully stereoselective formation of complex chiral centers in a single step, offering a powerful tool for natural product synthesis. mdpi.com

The application of these enzymes, often improved through directed evolution and computational redesign, is pivotal in creating safer, more efficient, and less costly manufacturing processes for chiral amine-containing pharmaceuticals. researchgate.netnih.gov

Expansion of Applications as a Chiral Building Block in Emerging Chemical Fields

Chiral amines are foundational components in a vast array of high-value molecules, present in approximately 40-45% of all small-molecule pharmaceuticals, as well as in agrochemicals and fine chemicals. nih.govacs.orgnih.gov As a specific synthon, this compound and its analogs serve as crucial chiral building blocks for constructing more complex molecules. nih.govsigmaaldrich.com

Future applications will leverage the increasing availability of these building blocks, made possible by the novel synthetic methods described above. Their use extends beyond simple incorporation into a final structure; they are also employed as chiral auxiliaries to control stereochemistry in subsequent reactions or as resolving agents for other racemic compounds. nih.govsigmaaldrich.com

Emerging chemical fields, particularly in medicinal chemistry and materials science, demand molecules with increasing structural and stereochemical complexity. Chiral building blocks are essential for synthesizing next-generation therapeutics, such as potent and selective enzyme inhibitors (e.g., for dipeptidyl peptidase IV) and ligands for specific neurological targets like nicotinic acetylcholine (B1216132) receptors. mdpi.comsigmaaldrich.com The ability to efficiently synthesize these building blocks allows chemists to explore a wider chemical space in the discovery of new bioactive compounds and functional materials. For instance, they are key intermediates in the synthesis of complex natural products and their analogs, including various alkaloids. acs.orgportico.org

Advanced Computational Methodologies for Prediction and Design

The traditional trial-and-error approach to developing synthetic routes and catalysts is time-consuming and expensive. acs.org Modern chemical research is increasingly integrating advanced computational methodologies to accelerate this process. chiralpedia.comnumberanalytics.com These in silico tools are becoming indispensable for predicting reaction outcomes and designing novel catalysts and processes from first principles.

The main advantages of these computational approaches are their efficiency in screening vast numbers of possibilities and providing deep mechanistic insights that guide experimental work. chiralpedia.com

Computational ApproachDescriptionApplication in Chiral Synthesis
Quantum Mechanics (QM) / Molecular Mechanics (MM) These methods model chemical systems at the atomic level. QM methods like Density Functional Theory (DFT) provide high accuracy for electronic structure, while MM uses classical force fields for faster calculations on larger systems. acs.orgchiralpedia.comUsed to study reaction mechanisms, calculate transition state energies to predict enantioselectivity, and understand the interactions between a chiral catalyst and a substrate. acs.orgacs.org
Machine Learning (ML) Data-driven methods that use algorithms to learn from existing experimental data and make predictions about new, unseen examples. chiralpedia.comML models are being developed to predict the performance of potential catalysts, optimize reaction conditions, and identify the best catalyst-substrate combinations without needing a deep, pre-existing understanding of the reaction mechanism. chiralpedia.comnumberanalytics.com
Virtual Screening A computational technique used to search large libraries of virtual compounds (e.g., potential catalysts or ligands) to identify those most likely to have the desired properties. acs.orgchiralpedia.comAllows for the rapid in silico evaluation of thousands of potential chiral catalysts, enabling researchers to focus experimental efforts only on the most promising candidates predicted to yield high enantiomeric excess. acs.org
Transition State Force Fields (TSFFs) A hybrid approach where force fields are specifically parameterized using QM data to rapidly and accurately calculate the energies of transition states. chiralpedia.comEnables the fast and reliable prediction of stereoselectivity for a large number of reactions, combining the speed of MM with the accuracy of QM for the critical reaction step. chiralpedia.com

By coupling these computational tools with automated synthesis platforms, researchers can create a high-throughput loop of design, synthesis, and testing. This synergy is expected to dramatically shorten the development cycle for new synthetic routes to compounds like this compound and to facilitate the discovery of entirely new chiral catalysts and reagents. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.